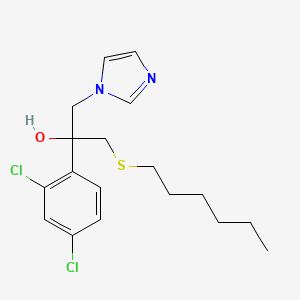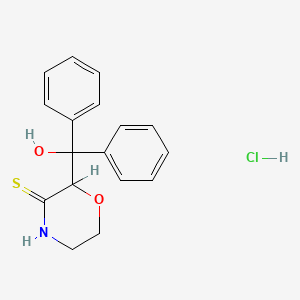
2,6-ditert-butyl-4-methylthiopyrylium;trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-ditert-butyl-4-methylthiopyrylium;trifluoromethanesulfonate is a chemical compound known for its unique structural properties and reactivity. It is often used in organic synthesis and various scientific research applications due to its stability and reactivity under specific conditions .
Preparation Methods
The synthesis of 2,6-ditert-butyl-4-methylthiopyrylium;trifluoromethanesulfonate typically involves the reaction of 2,6-ditert-butyl-4-methylpyridine with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,6-ditert-butyl-4-methylthiopyrylium;trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is known to participate in substitution reactions, particularly with nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
2,6-ditert-butyl-4-methylthiopyrylium;trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the generation of enol triflates from ketones.
Biology: The compound is used in biochemical assays and as a biological material for life science research.
Industry: The compound is used in the production of dyes, pesticides, and fragrances.
Mechanism of Action
The mechanism of action of 2,6-ditert-butyl-4-methylthiopyrylium;trifluoromethanesulfonate involves its interaction with specific molecular targets. It acts as a sterically hindered, non-nucleophilic base, distinguishing between Brønsted (protonic) and Lewis acids. This enables the direct high-yield conversion of aldehydes and ketones to vinyl triflates .
Comparison with Similar Compounds
2,6-ditert-butyl-4-methylthiopyrylium;trifluoromethanesulfonate is unique due to its steric hindrance and non-nucleophilic nature. Similar compounds include:
2,6-ditert-butyl-4-methylpyridine: Used in similar applications but lacks the trifluoromethanesulfonate group.
2,6-ditert-butyl-4-methylpyrylium triflate: Another closely related compound with similar reactivity.
These compounds share some properties but differ in their specific applications and reactivity profiles.
Properties
CAS No. |
125109-86-6 |
|---|---|
Molecular Formula |
C15H23F3O3S2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-methylthiopyrylium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H23S.CHF3O3S/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7;2-1(3,4)8(5,6)7/h8-9H,1-7H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
HRMYDRKEDPGFSV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[S+]C(=C1)C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



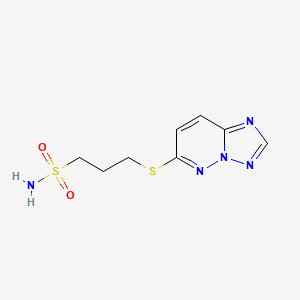


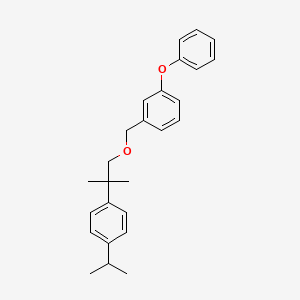
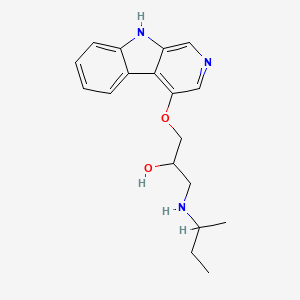
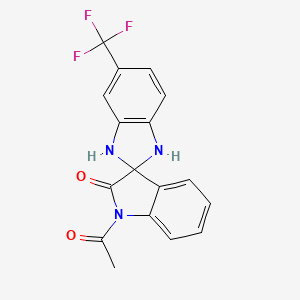
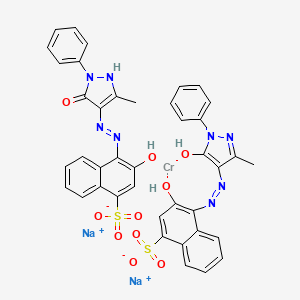
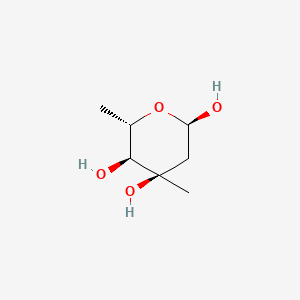
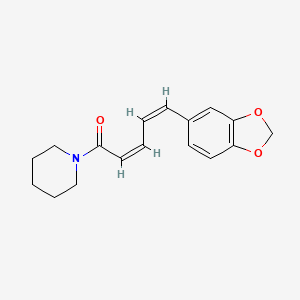

![(E)-but-2-enedioic acid;2-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-(2-prop-2-ynoxyethyl)benzimidazole](/img/structure/B12765619.png)
